N'-[(2-methylphenyl)sulfonyl]-N-(pyridin-2-yl)benzenecarboximidamide
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Overview
Description
N’-[(2-methylphenyl)sulfonyl]-N-(pyridin-2-yl)benzenecarboximidamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonyl group attached to a methylphenyl ring, a pyridinyl group, and a benzenecarboximidamide moiety, making it a unique molecule with significant potential in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-methylphenyl)sulfonyl]-N-(pyridin-2-yl)benzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methylbenzenesulfonyl chloride with pyridine-2-amine to form an intermediate sulfonamide. This intermediate is then reacted with benzenecarboximidamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often utilized to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(2-methylphenyl)sulfonyl]-N-(pyridin-2-yl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, thiols, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N’-[(2-methylphenyl)sulfonyl]-N-(pyridin-2-yl)benzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(2-methylphenyl)sulfonyl]-N-(pyridin-2-yl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyridinyl and benzenecarboximidamide moieties may also contribute to its biological effects by binding to specific receptors and modulating cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(2-methylphenyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide
- 2-(6-{[(3-chloro-2-methylphenyl)sulfonyl]amino}pyridin-2-yl)-N,N-diethylacetamide
- 2-(4-methylsulfonylphenyl)indole derivatives
Uniqueness
N’-[(2-methylphenyl)sulfonyl]-N-(pyridin-2-yl)benzenecarboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(2-methylphenyl)sulfonyl-N-pyridin-2-ylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-15-9-5-6-12-17(15)25(23,24)22-19(16-10-3-2-4-11-16)21-18-13-7-8-14-20-18/h2-14H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDXYVIOQRLJOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1S(=O)(=O)/N=C(/C2=CC=CC=C2)\NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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